Hexaphenyldistannane - 1064-10-4

Hexaphenyldistannane

Catalog Number: EVT-412798
CAS Number: 1064-10-4
Molecular Formula: C36H30Sn2
Molecular Weight: 700 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of Triphenyltin Chloride with Sodium: This classic method involves the reaction of triphenyltin chloride with sodium metal in an appropriate solvent like diethyl ether or tetrahydrofuran [, ].

  • Electrochemical Synthesis: An alternative approach utilizes an electrochemical method with a mercury cathode and a two-phase gas-electrolyte stream for the preparation of organotin compounds, including hexaphenyldistannane [].

  • Cleavage of Hexaphenyldiplumbane: Selenium diselenocyanate can cleave hexaphenyldiplumbane to produce triphenyl-lead selenocyanate, offering another route to obtain hexaphenyldistannane [].

Molecular Structure Analysis

Hexaphenyldistannane exists in different polymorphs, with the triclinic polymorph being well-characterized []. Crystallographic studies, including X-ray diffraction analysis, have revealed key structural details []:

Interestingly, hexaphenyldistannane can also form solvates, such as the one with tetrahydrofuran (THF). The crystal structure of [(Ph3Sn)2 • 2 THF] reveals host-guest interactions between the hexaphenyldistannane molecule and THF molecules [].

Chemical Reactions Analysis
  • Cleavage Reactions: The Sn-Sn bond in hexaphenyldistannane is susceptible to cleavage by various reagents. For example, reaction with selenium diselenocyanate leads to the formation of triphenyltin isoselenocyanate [].

  • Oxidative Addition Reactions: Transition metal complexes can react with hexaphenyldistannane, resulting in oxidative addition across the Sn-Sn bond []. This reaction has been observed with tungsten complexes, leading to the formation of complexes with Sn-W bonds.

Applications
  • Crystal Engineering: The ability of hexaphenyldistannane to form different polymorphs and solvates makes it relevant in crystal engineering studies aimed at understanding and controlling the solid-state structure of materials [].

Triphenyltin Selenocyanate

    Compound Description: Triphenyltin selenocyanate is an organotin compound containing a tin atom bonded to three phenyl groups and a selenocyanate group (-SeCN). It can be synthesized through several methods, including the cleavage of hexaphenyldistannane with selenium diselenocyanate and metathesis reactions involving triphenyltin chloride. []

    Relevance: The formation of triphenyltin selenocyanate from the cleavage of hexaphenyldistannane by selenium diselenocyanate highlights a key chemical reaction of hexaphenyldistannane, demonstrating its susceptibility to cleavage by certain reagents. This reaction illustrates the reactivity of the Sn-Sn bond in hexaphenyldistannane. []

    Compound Description: Triphenyl-lead selenocyanate is an organolead compound structurally similar to triphenyltin selenocyanate, with a lead atom replacing the central tin atom. It is synthesized through reactions involving tetraphenyl-lead and selenium diselenocyanate or potassium selenocyanate. []

    Relevance: The synthesis of triphenyl-lead selenocyanate using similar methods to triphenyltin selenocyanate, particularly the cleavage reaction with selenium diselenocyanate, emphasizes the comparable reactivity of Group 14 organometallic compounds like hexaphenyldistannane. This comparison underscores the influence of the central metal atom on the chemical behavior within this class of compounds. []

    Compound Description: Diphenyl-lead diselenocyanate is another organolead compound, differing from triphenyl-lead selenocyanate by having two selenocyanate groups attached to the lead atom instead of one. It is produced under more forcing conditions in the reaction between tetraphenyl-lead and selenium diselenocyanate. []

    Relevance: The formation of diphenyl-lead diselenocyanate from tetraphenyl-lead demonstrates the possibility of multiple substitutions occurring on the central metal atom under certain reaction conditions. Although not directly observed with hexaphenyldistannane in the paper, this example raises the question of whether similar multiple substitution reactions might be possible with hexaphenyldistannane under specific conditions. []

Diphenylthallium Selenocyanate

    Compound Description: Diphenylthallium selenocyanate is an organothallium compound formed by reacting triphenylthallium with selenium diselenocyanate. []

    Relevance: The reaction of triphenylthallium with selenium diselenocyanate, resulting in diphenylthallium selenocyanate, further broadens the scope of organometallic compounds exhibiting reactivity with selenium diselenocyanate. This reinforces the notion that the cleavage reactions observed are not limited to Group 14 organometallics like hexaphenyldistannane and highlights the broader reactivity trends of organometallic compounds with selenium diselenocyanate. []

    Compound Description: This complex is a hydrido stannyl complex synthesized by the photochemical reaction of (π-1,3,5-Me3C6H3)(CO)3Cr with HSnPh3. It features a three-center, two-electron bond involving chromium, hydrogen, and tin. []

    Relevance: This complex incorporates a triphenyltin moiety, which is structurally related to hexaphenyldistannane. Studying this complex and its properties, particularly the nature of the Sn-H-Cr bonding, can provide insights into the bonding characteristics of tin in organometallic systems and, by extension, contribute to a deeper understanding of the Sn-Sn bonding in hexaphenyldistannane. []

(CO)4(R3P)-W(H)SnPh3 (R3P=Ph3P, MePh2P)

    Compound Description: This series of complexes, similar to the previous entry, also contains hydrido stannyl units and is synthesized via thermal or photochemical routes using tungsten carbonyl precursors and HSnPh3. []

    Relevance: These complexes, again featuring the triphenyltin group, offer further opportunities to investigate the influence of different ligands and metal centers on the behavior of tin in organometallic environments. This understanding can be extrapolated to better comprehend the properties and reactivity of hexaphenyldistannane. []

    Compound Description: This comprehensive series explores various hydrido stannyl complexes with different group 6 transition metals (Cr, Mo, W) and varying substituents on the tin center. []

    Relevance: By systematically changing the metal center and the substituents on the tin atom, this series allows for a detailed investigation into the factors affecting the Sn-H-M interactions. Comparisons between these complexes and hexaphenyldistannane can shed light on the influence of the metal center and substituents on the stability and reactivity of Sn-Sn bonds. []

Hexaphenyldiplumbane

    Compound Description: Hexaphenyldiplumbane is a structural analogue of hexaphenyldistannane, with the tin atoms replaced by lead atoms. []

    Relevance: Comparing hexaphenyldiplumbane with hexaphenyldistannane allows for a direct assessment of the impact of changing the central Group 14 element on the compound's properties. This comparison can reveal differences in reactivity, structure, and bonding characteristics arising from the variation in the metallic center. []

Triphenylchlorostannane

    Compound Description: Triphenylchlorostannane is an organotin compound containing a tin atom bonded to three phenyl groups and one chlorine atom. []

    Relevance: While not directly mentioned as a product in the provided abstract, its relevance to hexaphenyldistannane stems from its potential use as a starting material for the synthesis of hexaphenyldistannane or related organotin compounds. The presence of a reactive chlorine atom allows for various substitution reactions, potentially leading to the formation of Sn-Sn bonds. []

Properties

CAS Number

1064-10-4

Product Name

Hexaphenyldistannane

Molecular Formula

C36H30Sn2

Molecular Weight

700 g/mol

InChI

InChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;;

InChI Key

UAPQJVJCJITJET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.